molecular formula C11H10N2O2 B1609212 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 77169-11-0

3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1609212
CAS No.: 77169-11-0
M. Wt: 202.21 g/mol
InChI Key: XSSINBQIDAICII-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the empirical formula C11H10N2O . It is a derivative of pyrazole, a five-membered aromatic ring structure with two nitrogen atoms .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The specific molecular structure of this compound is not provided in the available resources.

Scientific Research Applications

Structural and Spectral Analysis

  • A study by Viveka et al. (2016) focused on the structural and spectral analysis of a derivative of pyrazole-4-carboxylic acid, namely 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This research included experimental and theoretical studies, using techniques like NMR, FT-IR spectroscopy, and density functional theory (DFT).

Antifungal Activity

  • Research by Du et al. (2015) explored the synthesis and antifungal activity of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, demonstrating their efficacy against several phytopathogenic fungi.

Antibacterial Properties

  • Maqbool et al. (2014) synthesized and evaluated the antibacterial activities of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids, finding some compounds to be effective antibacterial agents.

Potential in Cancer Treatment

  • The research on an Aurora kinase inhibitor described by ロバート ヘンリー,ジェームズ (2006) highlights the potential use of compounds related to 1H-pyrazole in cancer treatment, specifically as inhibitors of Aurora A.

Optical Nonlinearity Applications

  • A study by Chandrakantha et al. (2013) on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates revealed their potential as materials for optical nonlinearity, especially in optical limiting applications.

Metal Complexes and Coordination Chemistry

  • Research by Liu et al. (2014) involved the synthesis of metal complexes using phenyl substituted pyrazole carboxylic acid, which showed antibacterial activities and structural diversity, including helical and zig-zag chain structures.

Properties

IUPAC Name

3-methyl-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-10(11(14)15)7-13(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSINBQIDAICII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60411719
Record name 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77169-11-0
Record name 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and how do they influence its interactions?

A1: this compound is characterized by a pyrazole ring core with a methyl group at the 3rd position, a phenyl group at the 1st position, and a carboxylic acid group at the 4th position. This structure allows for various interactions, such as hydrogen bonding through the carboxylic acid group and pi-stacking interactions with the phenyl ring. For instance, in the copper(II) complex of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the carboxylic acid group coordinates to the copper ion, demonstrating its ability to act as a ligand. [, ] Additionally, studies have shown that the methyl group in the pyrazole ring can participate in selective binding with acetone through C–H⋯OC interactions. [] These interactions highlight the potential of this scaffold for designing molecules with specific binding properties.

Q2: Can you elaborate on the antibacterial activity observed in this compound derivatives?

A2: Research has shown that both 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (HL) and its copper(II) complex exhibit antibacterial activity. [, ] Specifically, the copper(II) complex demonstrates higher potency than the free acid (HL) against both Gram-positive bacteria (S. aureus, C. albicans, and B. subtilis) and Gram-negative bacteria (E. coli and P. aeruginosa). [, ] While the exact mechanism of action remains to be fully elucidated, this difference in activity between HL and its copper complex suggests that metal coordination might play a crucial role in enhancing the antibacterial properties.

Q3: How does water influence the self-assembly of 5-(2-benzoimidazole-1-yl-ethoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester?

A3: Single-crystal X-ray structure analysis reveals that water plays a critical role in the self-assembly of 5-(2-benzoimidazole-1-yl-ethoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester. [, ] The water molecule acts as a bridge, forming hydrogen bonds with multiple molecules of the ester. Specifically, it engages in C–H⋯O, O–H⋯O, and N–H⋯O interactions, effectively creating a network of hydrogen bonds that govern the crystal packing. [, ] This water-mediated self-assembly highlights the importance of considering solvent interactions in crystal engineering and supramolecular chemistry.

Q4: What are the potential applications of Friedel-Crafts reactions involving 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid?

A4: Friedel-Crafts reactions utilizing 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid as a starting material have enabled the synthesis of diverse tricyclic pyrazole derivatives. [] These reactions, facilitated by catalysts such as AlCl3/CH3NO2, P2O5, or polyphosphoric acid, allow for the construction of complex structures including pyrazolo[3,4-b]quinolines, pyrazolo[3,4-b][1,8]naphthyridines, and various other fused heterocycles. [] Given the known pharmaceutical potential of these scaffolds, this synthetic approach offers a valuable route to access novel compounds with potential therapeutic applications.

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